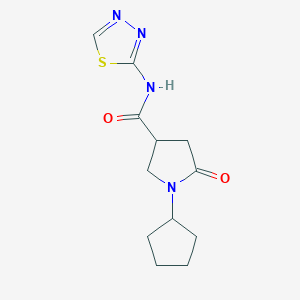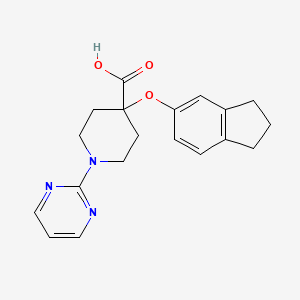![molecular formula C18H27N3O4 B5400582 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide, commonly known as DPA-714, is a small molecule drug that has been extensively studied for its potential use as a diagnostic tool and therapeutic agent in various diseases. It belongs to the family of piperazine compounds and is a selective ligand for the translocator protein (TSPO).
Mechanism of Action
DPA-714 acts as a selective ligand for 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide, a protein that is primarily located in the outer mitochondrial membrane. 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide is involved in various cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. It is also upregulated in response to various pathological conditions, including neuroinflammation and neurodegeneration. The binding of DPA-714 to 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide leads to the modulation of these cellular processes, resulting in the regulation of inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. DPA-714 has also been shown to modulate the immune response and improve cognitive function in animal models of neuroinflammation. In addition, DPA-714 has been shown to have antitumor effects in various cancer cell lines, including breast cancer and glioma.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA-714 in lab experiments is its high affinity and selectivity for 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide. This allows for the specific targeting and visualization of 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide expression in vivo, allowing for the early detection and monitoring of disease progression. In addition, DPA-714 has shown promising results as a potential therapeutic agent for various diseases. However, one of the limitations of using DPA-714 in lab experiments is its high cost and limited availability, which may limit its widespread use in research.
Future Directions
There are several future directions for the use of DPA-714 in research. One potential direction is the further development of DPA-714 as a therapeutic agent for various diseases, including neuroinflammatory and neurodegenerative diseases and cancer. Another potential direction is the use of DPA-714 in combination with other drugs or therapies to enhance its therapeutic effects. In addition, there is a need for further research on the mechanism of action of DPA-714 and its effects on various cellular processes. Finally, the development of new 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide ligands with improved properties, such as increased affinity and selectivity, may lead to the development of more effective diagnostic tools and therapeutic agents.
Synthesis Methods
The synthesis of DPA-714 involves the reaction of 2,3-dimethoxybenzaldehyde with N-isopropylpiperazine in the presence of acetic anhydride and triethylamine to form 2-(2,3-dimethoxybenzyl)-3-isopropylpiperazine. The resulting compound is then treated with acetic anhydride and potassium carbonate to form the final product, DPA-714.
Scientific Research Applications
DPA-714 has been extensively studied for its potential use as a diagnostic tool and therapeutic agent in various diseases. It has been shown to have high affinity and selectivity for 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide, which is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been used as a radiotracer in positron emission tomography (PET) imaging to visualize the 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide expression in vivo, allowing for the early detection and monitoring of disease progression. In addition, DPA-714 has shown promising results in preclinical studies as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)20-16(22)10-14-18(23)19-8-9-21(14)11-13-6-5-7-15(24-3)17(13)25-4/h5-7,12,14H,8-11H2,1-4H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQVZEUKUMTPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)

![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)